

BI-99179: A Highly Selective Probe for Fatty Acid Synthase (FAS) Inhibition

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Compound of Interest

Compound Name: BI 99179

Cat. No.: B606103

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For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and translatable experimental results. This guide provides a comprehensive evaluation of the selectivity of BI-99179, a potent inhibitor of Fatty Acid Synthase (FAS), against other metabolic enzymes, supported by available experimental data and detailed protocols.

BI-99179 is a non-covalent inhibitor of human Fatty Acid Synthase (FAS) with a reported IC₅₀ of 79 nM.^{[1][2]} Its high potency and selectivity make it a valuable tool for investigating the biological roles of FAS in various physiological and pathological processes. This document aims to provide a clear comparison of BI-99179's activity against its intended target, FAS, versus a panel of other metabolic enzymes.

Data Presentation: Specificity of BI-99179

To assess the selectivity of BI-99179, it was screened against a panel of enzymes. The following table summarizes the inhibitory activity of BI-99179 against its primary target, Fatty Acid Synthase, and a selection of other metabolic enzymes.

Target Enzyme	BI-99179 Inhibition	Concentration	Method
Fatty Acid Synthase (FAS)	IC50 = 79 nM	-	Enzyme activity assay
Various Enzymes (Undisclosed Panel)	<20% inhibition	10 µM	In-house screens
315 GPCRs	No significant modulation	10 µM	PRESTO-TANGO screen
>10 Kinases	No significant inhibition	10 µM	In-house screens
5 Ion Channels	No significant inhibition	10 µM	In-house screens

Data sourced from publicly available information on BI-99179. The comprehensive selectivity data from the Eurofins Discovery in vitro SafetyScreen44™ panel is available for download from the Boehringer Inheim opnMe portal.

The data clearly demonstrates the high selectivity of BI-99179 for FAS. At a concentration of 10 µM, which is over 100-fold higher than its IC50 for FAS, BI-99179 exhibits minimal to no inhibitory activity against a broad range of other proteins, including other metabolic enzymes, G-protein coupled receptors (GPCRs), kinases, and ion channels.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of BI-99179's specificity.

Fatty Acid Synthase (FAS) Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of Fatty Acid Synthase.

1. Enzyme Source:

- Human FAS enzyme is isolated from HeLa cells.[\[1\]](#)

2. Assay Principle:

- The assay measures the incorporation of a radiolabeled precursor, [14C]-acetate, into newly synthesized fatty acids. A decrease in the incorporation of the radiolabel in the presence of the test compound indicates inhibition of FAS activity.

3. Reagents and Materials:

- Purified human FAS enzyme
- [14C]-Acetate (radiolabeled substrate)
- Acetyl-CoA
- Malonyl-CoA
- NADPH
- Assay buffer (e.g., potassium phosphate buffer, pH 7.0)
- Test compound (BI-99179) dissolved in a suitable solvent (e.g., DMSO)
- Scintillation cocktail
- Scintillation counter

4. Procedure:

- Prepare a reaction mixture containing assay buffer, NADPH, acetyl-CoA, and malonyl-CoA.
- Add the test compound (BI-99179) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
- Initiate the enzymatic reaction by adding the purified FAS enzyme.
- Add [14C]-acetate to the reaction mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

- Stop the reaction by adding a strong acid (e.g., perchloric acid).
- Extract the lipids (containing the newly synthesized fatty acids) using an organic solvent (e.g., heptane).
- Measure the radioactivity in the organic phase using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

General Enzyme Selectivity Screening

To assess the specificity of an inhibitor, it is tested against a panel of other enzymes.

1. Enzyme Panel:

- A diverse panel of enzymes is selected, including those that are structurally related to the primary target or involved in related metabolic pathways.

2. Assay Formats:

- The specific assay format will vary depending on the enzyme being tested. Common formats include:
 - Spectrophotometric assays: Measure the change in absorbance of a substrate or product.
 - Fluorometric assays: Measure the change in fluorescence of a substrate or product.
 - Luminometric assays: Measure the light produced from a reaction.
 - Radiometric assays: Measure the incorporation of a radiolabeled substrate into a product.

3. General Procedure:

- The test compound is typically screened at a single high concentration (e.g., 10 μ M) against the enzyme panel.

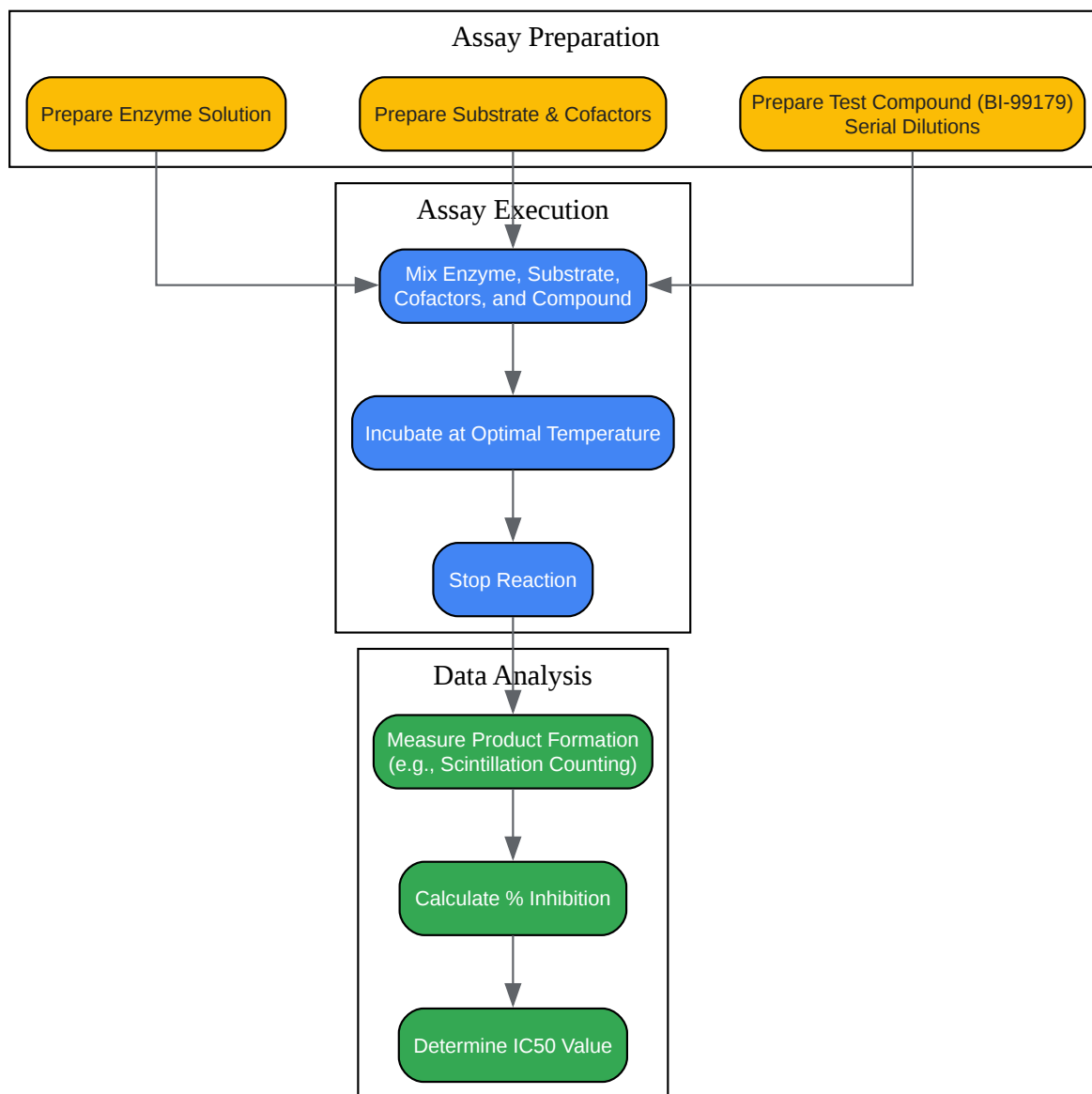
- For each enzyme, a reaction is set up containing the enzyme, its specific substrate, and any necessary cofactors in an appropriate buffer.
- The test compound is added to the reaction, and a control reaction without the compound is run in parallel.
- The reaction is allowed to proceed for a set time at the optimal temperature for the enzyme.
- The reaction is stopped, and the amount of product formed is measured using the appropriate detection method.
- The percentage of inhibition is calculated by comparing the activity in the presence of the compound to the control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: De novo fatty acid synthesis pathway and the point of inhibition by BI-99179.

Experimental Workflow Diagram



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Caption: General experimental workflow for determining enzyme inhibition (IC₅₀).

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